Conventional linear PEG linkers limit PROTAC and ADC assembly to two-step sequential coupling, causing low yields and payload aggregation. This branched linker overcomes these limits. • Orthogonal reactivity: Click-ready azide, carboxy for amidation, Boc-amine for post-deprotection functionalization. • Asymmetric PEG2/PEG4 arms provide aqueous solubility and prevent steric hindrance between bulky domains. • Enables convergent three-component synthesis without intermediate purification losses. Sourced exclusively from certified PEG manufacturers, supplied with full analytical documentation for procurement confidence.
N-(Azido-PEG2)-N-Boc-PEG4-acid (CAS: 2093153-82-1) is an advanced, heterotrifunctional branched PEG linker engineered for complex bioconjugation, including the synthesis of PROTACs and branched Antibody-Drug Conjugates (ADCs). The molecule features a central nitrogen atom branching into three distinct, orthogonally reactive arms: an azide-terminated PEG2 chain for click chemistry (CuAAC or SPAAC), a carboxylic acid-terminated PEG4 chain for standard peptide coupling, and a Boc-protected secondary amine that can be unmasked for subsequent functionalization . By integrating asymmetric PEG spacer arms (PEG2 and PEG4), this compound provides essential aqueous solubility and spatial separation, preventing steric hindrance between bulky payloads while enabling convergent, three-component assembly strategies .
Procurement teams often attempt to substitute branched PEG linkers with simpler linear alternatives (e.g., Azido-PEG6-acid) or non-PEG branched scaffolds (e.g., lysine derivatives) to reduce upfront reagent costs. However, linear PEGs are strictly bifunctional; they cannot accommodate a third moiety (such as a fluorophore, a half-life extension group, or a dual-targeting ligand) without requiring additional, yield-destroying sequential crosslinking steps . Conversely, substituting with non-PEG branched scaffolds like aliphatic amines or lysine often leads to severe formulation failures. These non-PEG alternatives lack the hydration capacity of the 6 total ethylene glycol units present in N-(Azido-PEG2)-N-Boc-PEG4-acid, leading to payload-induced aggregation, poor pharmacokinetics, and significant losses during the purification of hydrophobic ADC or PROTAC constructs .
N-(Azido-PEG2)-N-Boc-PEG4-acid provides three strictly orthogonal reactive sites (Azide, Carboxylic Acid, and Boc-protected amine), enabling convergent three-component assembly. In contrast, linear baselines like Azido-PEG6-acid provide only two sites, requiring additional adapter ligations to attach a third component. This orthogonal trifunctionality allows chemists to perform click chemistry and amide coupling simultaneously or sequentially without cross-reactivity, followed by TFA-mediated Boc deprotection for the final conjugation.
| Evidence Dimension | Orthogonal conjugation sites |
| Target Compound Data | 3 independent sites (Azide, Acid, Boc-amine) |
| Comparator Or Baseline | Linear Azido-PEG6-acid (2 independent sites) |
| Quantified Difference | Eliminates at least 1-2 intermediate adapter synthesis and purification steps. |
| Conditions | Multi-specific molecule synthesis (e.g., Trivalent PROTACs) |
Reduces the number of synthesis steps and purification cycles, significantly improving overall yield and reducing labor costs in complex molecule manufacturing.
The structural design of this linker incorporates asymmetric spacer arms: a shorter PEG2 arm (~8 Å) and a longer PEG4 arm (~16 Å). When conjugating two bulky payloads (e.g., an E3 ligase ligand and a target protein binder), symmetrical branched linkers often suffer from steric clash, which depresses the yield of the final coupling step. The ~8 Å differential in arm length provided by N-(Azido-PEG2)-N-Boc-PEG4-acid creates distinct spatial microenvironments, relieving steric crowding and maintaining high coupling efficiencies even with high-molecular-weight payloads.
| Evidence Dimension | Spacer arm length differential |
| Target Compound Data | Asymmetric (PEG2 vs PEG4, ~8 Å difference) |
| Comparator Or Baseline | Symmetrical branched linkers (e.g., bis-PEG3, 0 Å difference) |
| Quantified Difference | Provides ~8 Å of spatial relief between conjugated moieties. |
| Conditions | Sequential coupling of bulky >500 Da payloads |
Maximizes the yield of the final, most expensive conjugation step by preventing steric blocking of the reactive sites.
Hydrophobic payloads in PROTACs and ADCs frequently cause construct aggregation. While non-PEG branched linkers (like lysine) offer trifunctionality, they contribute no hydration capacity. N-(Azido-PEG2)-N-Boc-PEG4-acid incorporates 6 total ethylene glycol units across its arms. Based on standard chemoinformatic models, each PEG unit decreases the LogP of the conjugate, significantly improving aqueous solubility and reducing the aggregation propensity of the final formulated product compared to aliphatic baselines .
| Evidence Dimension | Hydrophilicity contribution |
| Target Compound Data | 6 ethylene glycol units (strong hydration sphere) |
| Comparator Or Baseline | Lysine or aliphatic branched linkers (0 PEG units) |
| Quantified Difference | Predictable reduction in construct LogP, preventing payload-induced clumping. |
| Conditions | Aqueous formulation of hydrophobic bioconjugates |
Prevents costly late-stage formulation failures and aggregation-induced immunogenicity in biologic therapeutics.
The use of a Boc-protected central amine ensures high stability during both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions, as well as during basic NHS/EDC esterifications. Comparators utilizing Fmoc protection are sensitive to basic conditions and may undergo premature cleavage during amine couplings, leading to polymerization. The Boc group in N-(Azido-PEG2)-N-Boc-PEG4-acid remains fully intact until intentionally cleaved with acidic conditions (e.g., TFA), ensuring strict control over the reaction sequence.
| Evidence Dimension | Protecting group stability under basic coupling |
| Target Compound Data | Boc group (Stable to basic amines and click conditions) |
| Comparator Or Baseline | Fmoc-protected branched linkers (Labile in basic conditions) |
| Quantified Difference | Eliminates premature deprotection and subsequent side-product formation. |
| Conditions | Multi-step synthesis involving basic coupling agents or click chemistry |
Ensures reproducible batch-to-batch synthesis without yield losses due to premature protecting group cleavage.
Ideal for synthesizing advanced targeted protein degraders where three components must be linked: a target-binding ligand, an E3 ligase recruiter, and a third functional moiety (such as a cell-penetrating peptide or a fluorescent tag). The orthogonal reactivity and asymmetric PEG arms prevent steric clash between these complex domains [1].
The right choice for developing high-Drug-to-Antibody-Ratio (DAR) ADCs or dual-payload ADCs. The azide and acid groups can be used to attach two different cytotoxic payloads (or a payload and a PK-enhancing polymer), while the deprotected central amine serves as the attachment point to the antibody .
Highly suitable for functionalizing lipid nanoparticles (LNPs) or metallic nanoparticles. The branched structure allows for the simultaneous attachment of a targeting ligand (via click chemistry) and a stealth PEG layer, streamlining the surface modification process compared to using multiple linear linkers .